molecular formula C10H11ClO2 B8338529 2-Chloromethyl-3,5,6-trimethyl-[1,4]benzoquinone

2-Chloromethyl-3,5,6-trimethyl-[1,4]benzoquinone

Cat. No. B8338529
M. Wt: 198.64 g/mol
InChI Key: WLYDZHCJSPHCFM-UHFFFAOYSA-N
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Patent
US05969133

Procedure details

0.8 g (3.5 mmol) of 2-chloromethyl-3,5,6-trimethylhydroquinone dimethylether was dissolved in 20 mL of acetonitrile. After addition of 9.6 g of ammonium cerium (IV) nitrate in 200 mL of water to the solution, the mixture was extracted with ethyl acetate (100 mL and 50 mL). The combined extract dried over magnesium sulfate and the solvent was removed under reduced pressure. 50 mL of water was added to the residue and then the mixture was extracted with ethyl acetate (50 mL). The extract was washed with saturated NaCl solution (100 mL). The extract dried over magnesium sulfate and the solvent was removed under reduced pressure to give 2-chloromethyl-3,5,6-trimethylbenzoquinone as a yellow crystal. 1H NMR (300 MHz, CDCl3): 4.47 (s, 2H), 2.16 (s, 3H), 2.06 (s, 3H), 2.05 (s, 3H). ESMS: Calc. for C10H11ClO2 : 198.65; Found: 199.6 (M+H)+.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:6]([O:7]C)=[C:5]([CH3:13])[C:4]=1[CH2:14][Cl:15].[N+]([O-])([O-])=O.[Ce+4].[NH4+].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>C(#N)C.O>[Cl:15][CH2:14][C:4]1[C:3](=[O:2])[C:10]([CH3:11])=[C:9]([CH3:12])[C:6](=[O:7])[C:5]=1[CH3:13] |f:1.2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
COC1=C(C(=C(OC)C(=C1C)C)C)CCl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+4].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (100 mL and 50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
50 mL of water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The extract was washed with saturated NaCl solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C(C(=C(C(C1C)=O)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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